4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine
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Overview
Description
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine is an organic compound that features a morpholine ring attached to a propyl chain, which is further linked to a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to use a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the dioxaborolane group to the propyl chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxaborolane group or other functional groups present in the molecule.
Substitution: The morpholine ring and the propyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine involves its ability to participate in various chemical reactions, such as cross-coupling and substitution. The dioxaborolane group acts as a versatile functional group that can be transformed into other functional groups, enabling the synthesis of diverse molecules. The morpholine ring can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine is unique due to the presence of both a morpholine ring and a dioxaborolane group
Properties
Molecular Formula |
C13H26BNO3 |
---|---|
Molecular Weight |
255.16 g/mol |
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]morpholine |
InChI |
InChI=1S/C13H26BNO3/c1-12(2)13(3,4)18-14(17-12)6-5-7-15-8-10-16-11-9-15/h5-11H2,1-4H3 |
InChI Key |
CBGALTGWZUGSAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN2CCOCC2 |
Origin of Product |
United States |
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